

# Application Note: Enzymatic Assay for L-Threonine Quantification in Cell Lysates

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## Compound of Interest

Compound Name: *DL-Threonine*

Cat. No.: *B555098*

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## Introduction

L-threonine is an essential amino acid crucial for protein synthesis, lipid metabolism, and immune function. Its intracellular concentration is a key indicator of cellular metabolic state and can be altered in various physiological and pathological conditions, including cancer and inborn errors of metabolism.<sup>[1]</sup> Accurate quantification of L-threonine in biological samples such as cell lysates is therefore of significant interest to researchers in cell biology, drug discovery, and metabolic studies. This application note describes a robust and sensitive enzymatic assay for the quantification of L-threonine in cell lysates.

## Principle of the Assay

The assay is based on the enzymatic activity of L-threonine dehydrogenase (TDH), which catalyzes the NAD<sup>+</sup>-dependent oxidation of L-threonine to 2-amino-3-oxobutyrates.<sup>[1][2]</sup> The concomitant reduction of NAD<sup>+</sup> to NADH produces a signal that can be quantified. In this protocol, the generated NADH is used by a developer enzyme to convert a probe into a stable fluorophore with an excitation and emission at 535 nm and 587 nm, respectively.<sup>[3][4]</sup> The fluorescence intensity is directly proportional to the amount of L-threonine present in the sample. The assay is highly specific for L-threonine and is not significantly affected by other common amino acids at physiological concentrations.<sup>[3][4]</sup>

## Materials and Reagents

- L-Threonine Assay Buffer

- L-Threonine Enzyme Mix (containing L-threonine dehydrogenase)
- Developer Enzyme Mix
- Fluorometric Probe (in DMSO)
- L-Threonine Standard (10 mM)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Cell Lysis Buffer (e.g., 2% SDS in PBS with protease inhibitors)
- 10 kDa Molecular Weight Cut-Off (MWCO) spin columns for deproteinization
- 96-well black microplate
- Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)
- Standard laboratory equipment (pipettes, tubes, centrifuge, etc.)

## Experimental Protocols

### Sample Preparation (Cell Lysates)

- **Cell Harvesting:** For adherent cells, wash with cold PBS and detach using a cell scraper. For suspension cells, pellet by centrifugation. Count the cells to ensure normalization of results.
- **Cell Lysis:** Resuspend the cell pellet in 100-500  $\mu$ L of cold cell lysis buffer. The volume of lysis buffer should be adjusted based on the cell number.
- **Lysate Incubation and Sonication:** Incubate the lysate on ice for 15 minutes.<sup>[5]</sup> To ensure complete lysis and shear nucleic acids, sonicate the lysate on ice.
- **Centrifugation:** Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet insoluble material.<sup>[3][5]</sup>
- **Deproteinization:** Transfer the supernatant to a 10 kDa MWCO spin column and centrifuge according to the manufacturer's instructions. This step is crucial to remove proteins that may interfere with the assay.<sup>[3]</sup> The deproteinized flow-through is the sample ready for the assay.

- **Protein Quantification (Optional but Recommended):** Before deproteinization, take an aliquot of the lysate to determine the total protein concentration using a standard method like the BCA assay.<sup>[6]</sup> This allows for the normalization of L-threonine levels to the total protein content.

## L-Threonine Standard Curve Preparation

- **Prepare a 100  $\mu$ M L-Threonine working solution:** Dilute the 10 mM L-Threonine Standard stock solution by adding 10  $\mu$ L to 990  $\mu$ L of L-Threonine Assay Buffer.<sup>[4]</sup>
- **Generate Standards:** Add 0, 2, 4, 6, 8, and 10  $\mu$ L of the 100  $\mu$ M L-Threonine working solution into a series of wells in a 96-well plate. This will generate standards of 0, 200, 400, 600, 800, and 1000 pmol of L-Threonine per well.<sup>[4]</sup>
- **Adjust Volume:** Adjust the volume in each well to 60  $\mu$ L with L-Threonine Assay Buffer.<sup>[3][4]</sup>

## Assay Procedure

- **Sample Addition:** Add 2-30  $\mu$ L of the deproteinized cell lysate to the desired wells. Adjust the final volume to 60  $\mu$ L with L-Threonine Assay Buffer. For samples with expected low L-threonine concentrations, consider using a higher volume of lysate.<sup>[3]</sup> It is also recommended to prepare a spiked sample to assess for any matrix effects.<sup>[3]</sup>
- **Reaction Mix Preparation:** Prepare a reaction mix for each well to be assayed. For each well, mix:
  - L-Threonine Assay Buffer
  - L-Threonine Enzyme Mix
  - Developer Enzyme Mix
  - Fluorometric Probe (Refer to the specific kit manual for exact volumes of each component).
- **Initiate Reaction:** Add 40  $\mu$ L of the reaction mix to each well containing the standards and samples.

- Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.[3]
- Fluorescence Measurement: Measure the fluorescence at Ex/Em = 535/587 nm in endpoint mode using a microplate reader.

## Data Analysis

- Subtract Background: Subtract the 0 pmol L-Threonine standard reading from all other standard and sample readings.
- Plot Standard Curve: Plot the background-subtracted fluorescence values for the L-Threonine standards against the amount of L-Threonine (in pmol).
- Determine L-Threonine Concentration: Use the standard curve to determine the amount of L-threonine in the samples. The concentration of L-threonine in the cell lysate can be calculated as follows:

Concentration (pmol/μL or μM) = (Amount of L-Threonine from standard curve (pmol)) / (Volume of sample added to the well (μL))

To express the results relative to the cell number or protein content, use the following formulas:

L-Threonine (pmol/10<sup>6</sup> cells) = (Amount of L-Threonine from standard curve (pmol)) / (Number of cells in the lysate volume added (in millions))

L-Threonine (pmol/μg protein) = (Amount of L-Threonine from standard curve (pmol)) / (Total protein in the lysate volume added (μg))

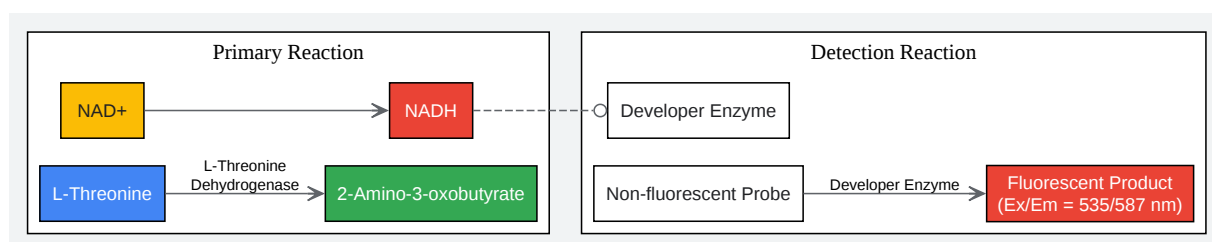
## Data Presentation

The following table presents representative data from an experiment quantifying L-threonine in lysates from two different cell lines under control and treated conditions.

Sample ID	Treatment	L-Threonine (pmol/well)	L-Threonine (μM in lysate)	L-Threonine (pmol/10 <sup>6</sup> cells)
Cell Line A	Control	450.5 ± 25.2	15.02 ± 0.84	30.03 ± 1.68
Cell Line A	Drug X	275.8 ± 18.9	9.19 ± 0.63	18.39 ± 1.26
Cell Line B	Control	620.1 ± 31.5	20.67 ± 1.05	41.34 ± 2.10
Cell Line B	Drug Y	780.4 ± 40.1	26.01 ± 1.34	52.03 ± 2.67

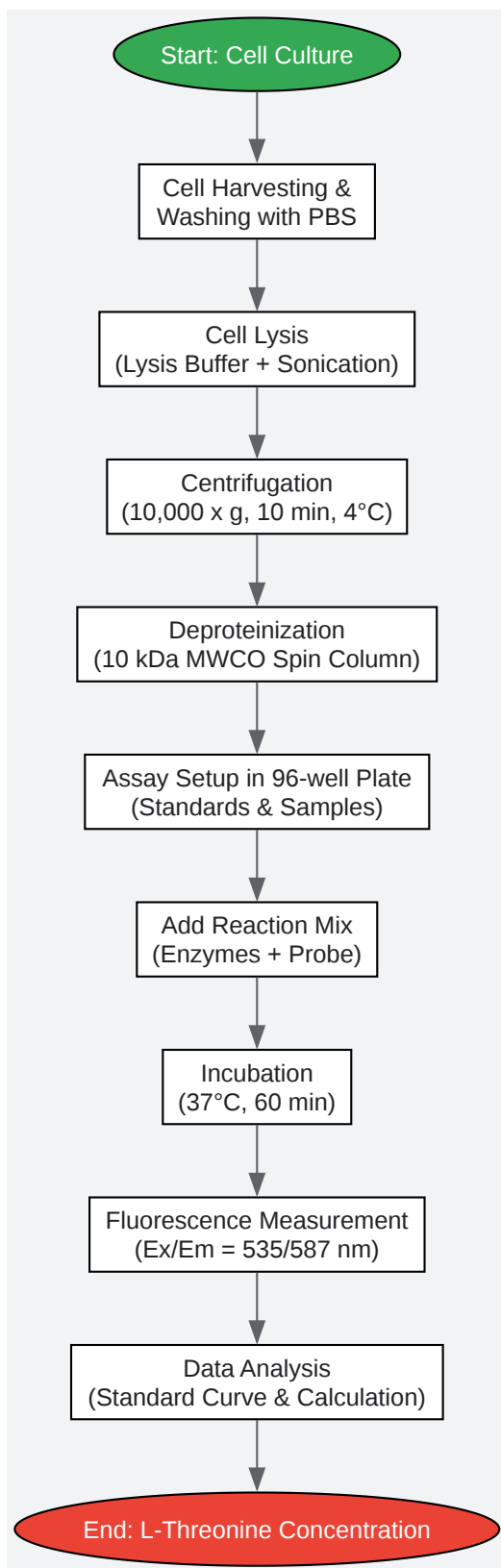
Data are presented as mean ± standard deviation from three independent experiments.

## Visualizations



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Caption: Enzymatic reaction for L-threonine quantification.



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